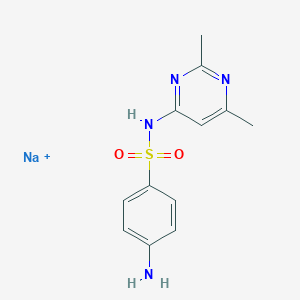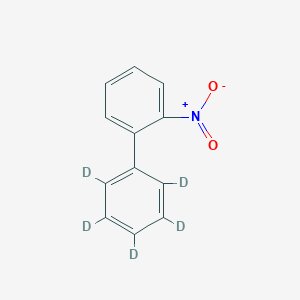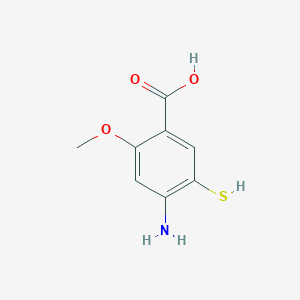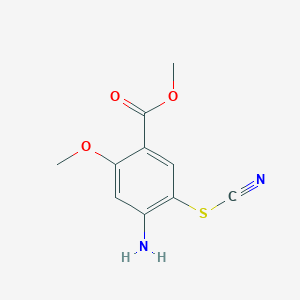
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate, also known as NaDMS, is a type of organic compound which was first synthesized in the early 1970s. It has since become a popular compound for use in scientific research due to its unique properties. NaDMS has a wide variety of applications in the laboratory, including the synthesis of other compounds, as well as its use as a catalyst in chemical reactions. It is also used in biochemical and physiological studies, as it can be used to study the effects of certain drugs and other compounds on the body.
科学的研究の応用
1. Interaction with Veterinary Drugs
A study by Hoogenboom et al. (1987) explored the interaction between sodium sulphadimidine (a veterinary drug) and nitrite under acid conditions, leading to the formation of 1,3-di-(4-[N-(4,6-dimethyl-2-pyrimidinyl)sulphamoylphenyl)triazene (DDPSPT). This compound was found to be non-mutagenic when tested on Salmonella typhimurium and Drosophila melanogaster, indicating potential applications in veterinary medicine without significant genetic risks (Hoogenboom et al., 1987).
2. Polymerization Research
Research by Sayyah et al. (2005) investigated the oxidative chemical polymerization of p-sulphanilamide in a hydrochloric acid solution using sodium dichromate as an oxidant. This study provided insights into the polymerization reaction dynamics and the resultant polymer's characterization, which included various spectroscopic and thermogravimetric analyses. Such research contributes to our understanding of polymer formation and characteristics in chemical engineering (Sayyah et al., 2005).
3. Metabolism and Reaction Studies
Various studies have investigated the metabolism and reaction products of compounds related to Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate. Bridges et al. (1965) characterized the major metabolite of sulphadimethoxine in human urine, providing insights into drug metabolism and excretion pathways (Bridges et al., 1965). Similarly, research by Nagata and Fukuda (1994) on the distribution and elimination of sulphadimethoxine and its metabolites in chicken tissues contributed to understanding the pharmacokinetics of veterinary drugs (Nagata & Fukuda, 1994).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves the reaction of 2,6-dimethyl-4-chloropyrimidine with sodium sulfanilamide in the presence of a base to form the desired product.", "Starting Materials": ["2,6-dimethyl-4-chloropyrimidine", "sodium sulfanilamide", "base (e.g. sodium hydroxide)"], "Reaction": [ "Step 1: Dissolve 2,6-dimethyl-4-chloropyrimidine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add sodium sulfanilamide and the base to the reaction mixture", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 6-8 hours)", "Step 4: Cool the reaction mixture and filter the precipitated product", "Step 5: Wash the product with a suitable solvent (e.g. water, ethanol) and dry it under vacuum" ] } | |
CAS番号 |
2462-17-1 |
分子式 |
C12H14N4NaO2S+ |
分子量 |
301.32 g/mol |
IUPAC名 |
sodium;4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);/q;+1 |
InChIキー |
KAXSVYFQDIXJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
正規SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
その他のCAS番号 |
2462-17-1 |
同義語 |
Aristamid Augensalbe Aristamid Augentropfen Augensalbe, Aristamid Augentropfen, Aristamid Elkosin Sodium, Sulfisomidine Sulfaisodimidine Sulfisomidine Sulfisomidine Sodium Sulphasomidine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)







